molecular formula C15H20O2 B1255993 艾叶脑内酯 II CAS No. 73069-14-4

艾叶脑内酯 II

货号 B1255993
CAS 编号: 73069-14-4
分子量: 232.32 g/mol
InChI 键: OQYBLUDOOFOBPO-KCQAQPDRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific details on the synthesis of Atractylenolide II are not readily available from the provided abstracts, its isolation from natural sources involves complex extraction and purification processes. Research often explores its effects and mechanisms in biological systems, indicating a growing interest in understanding its synthesis for medicinal purposes.

Molecular Structure Analysis

Atractylenolide II belongs to the class of compounds known as sesquiterpene lactones, characterized by a three-ring structure unique to this group of natural products. This structure is crucial for its biological activity, including its interaction with cellular components and its therapeutic effects.

Chemical Reactions and Properties

Atractylenolide II's chemical properties are influenced by its sesquiterpene lactone structure, enabling it to participate in various biological interactions. Its reactivity, particularly with cellular proteins, plays a role in its pharmacological effects, such as inducing apoptosis in cancer cells and inhibiting cell proliferation.

Physical Properties Analysis

The physical properties of Atractylenolide II, such as solubility and stability, are essential for its application in pharmaceutical formulations. These properties determine its bioavailability and efficacy in biological systems.

Chemical Properties Analysis

The chemical properties of Atractylenolide II, including its reactivity and interaction with biological molecules, underlie its therapeutic effects. Its ability to modulate signaling pathways and induce cellular responses is central to its pharmacological applications.

References

  • Ye et al. (2011) explored the anti-proliferative activity of AT-II in B16 melanoma cells, highlighting its potential in melanoma treatment and providing insight into its molecular mechanisms (Ye et al., 2011).
  • Tian and Yu (2017) demonstrated AT-II's significant anti-tumor effects on gastric carcinoma cells, shedding light on its therapeutic potential and the involved Akt/ERK signaling pathway (Tian & Yu, 2017).
  • Deng et al. (2021) provided a comprehensive review of atractylenolides' pharmacology, suggesting further clinical and in vitro/in vivo research to explore their medicinal value, including the anti-cancer and anti-inflammatory effects of Atractylenolide II (Deng et al., 2021).

科学研究应用

抗癌活性

  • 黑色素瘤:艾叶脑内酯 II(AT-II)已被证明可诱导 B16 黑色素瘤细胞的 G1 期细胞周期停滞和细胞凋亡。这种作用涉及 p38 的激活和 ERK 和 Akt 信号通路的失活,可能依赖于 p53 (Ye 等,2011)
  • 胃癌:在人胃癌细胞系 HGC-27 和 AGS 中,AT-II 显着抑制细胞增殖、运动并诱导细胞凋亡。这是通过调节 Akt/ERK 信号通路来介导的 (Tian 和 Yu,2017)
  • 乳腺癌:AT-II 在乳腺肿瘤发生中表现出化学预防作用,特别是通过激活 Nrf2-ARE 信号通路,从而减少乳腺组织中的炎症和氧化应激 (Wang 等,2017)

药理见解

  • 对艾叶脑内酯的全面综述突出了其广泛的药理活性,包括抗癌、抗炎、神经保护作用以及调节血糖和血脂的潜力。该综述强调了进一步进行临床和体外/体内研究以充分探索这些作用的必要性 (Deng 等,2021)

分子机制和信号通路

  • 黑色素瘤中的 STAT3 信号传导:抑制 STAT3 信号传导被认为是促成 AT-II 抗黑色素瘤作用的关键机制。这一发现对于理解 AT-II 在黑色素瘤治疗中的治疗潜力至关重要 (Fu 等,2014)

药代动力学研究

  • 体内分析:研究还集中在this compound 的药代动力学上,例如通过高效液相色谱法测定大鼠血浆中的this compound,这对于了解其在体内的分布和代谢至关重要 (Ge 等,2007)

其他应用

  • 生物转化:大鼠肝微粒体对this compound 进行生物转化的研究已经确定了新的类艾叶脑内酯倍半萜内酯,扩展了对其代谢途径的理解 (Li 等,2013)

安全和危害

Atractylenolides are rapidly absorbed but slowly metabolized . Due to the inhibitory effects of Atractylenolides on metabolic enzymes, it is necessary to pay attention to the possible side effects of combining Atractylenolides with other drugs in clinical application .

未来方向

Further clinical research on the anti-cancer, anti-inflammatory, and neuroprotective effects of Atractylenolides is recommended . Both in vitro and in vivo studies are necessary to investigate their ability to regulate blood glucose and lipid, as well as their anti-platelet, anti-osteoporosis, and antibacterial activities .

生化分析

Biochemical Properties

Atractylenolide II plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, Atractylenolide II interacts with proteins involved in the JAK2/STAT3 signaling pathway, thereby exerting its anti-cancer effects . The nature of these interactions often involves binding to the active sites of enzymes or modulating the activity of signaling proteins.

Cellular Effects

Atractylenolide II influences various cellular processes and functions. It has been reported to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in multiple types of cancer cells . Furthermore, Atractylenolide II affects cell signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . It also modulates gene expression and cellular metabolism, contributing to its therapeutic effects.

Molecular Mechanism

The molecular mechanism of Atractylenolide II involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Atractylenolide II inhibits the STAT3 signaling pathway by binding to and inhibiting the phosphorylation of STAT3, which is essential for its activation . This inhibition results in the downregulation of genes involved in cell proliferation and survival, thereby exerting its anti-cancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Atractylenolide II have been observed to change over time. The compound is rapidly absorbed but slowly metabolized, which contributes to its prolonged effects . Studies have shown that Atractylenolide II remains stable under various conditions, but its degradation products can also exhibit biological activity . Long-term exposure to Atractylenolide II has been associated with sustained anti-cancer and anti-inflammatory effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Atractylenolide II vary with different dosages in animal models. At lower doses, it exhibits significant therapeutic effects without noticeable toxicity . At higher doses, Atractylenolide II can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Atractylenolide II is involved in several metabolic pathways. It undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways involve enzymes such as cytochrome P450 and transferases, which facilitate the conversion of Atractylenolide II into more water-soluble forms for excretion . The compound also affects metabolic flux and metabolite levels, contributing to its overall pharmacological effects.

Transport and Distribution

Within cells and tissues, Atractylenolide II is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, Atractylenolide II can accumulate in specific tissues, where it exerts its biological effects . The distribution of Atractylenolide II is influenced by factors such as tissue perfusion and binding affinity to cellular components.

Subcellular Localization

Atractylenolide II exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This subcellular distribution is essential for Atractylenolide II to exert its therapeutic effects effectively.

属性

IUPAC Name

(4aS,8aR,9aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12-,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYBLUDOOFOBPO-KCQAQPDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@H]2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315809
Record name Atractylenolide II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73069-14-4
Record name Atractylenolide II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73069-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atractylenolide II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atractylenolide II
Reactant of Route 2
Atractylenolide II
Reactant of Route 3
Atractylenolide II
Reactant of Route 4
Atractylenolide II
Reactant of Route 5
Atractylenolide II
Reactant of Route 6
Atractylenolide II

Q & A

Q1: How does AT-II exert its anti-cancer effects?

A1: Research suggests that AT-II exhibits anti-cancer activity through multiple mechanisms, including:

  • Induction of apoptosis: AT-II has been shown to induce apoptosis in various cancer cell lines, including gastric carcinoma [], prostate cancer [], and breast cancer cells []. This effect is often associated with the modulation of apoptotic-related proteins such as Bax and Bcl-2.
  • Inhibition of cell proliferation and motility: Studies have demonstrated that AT-II can suppress the proliferation and motility of cancer cells, potentially by interfering with cell cycle progression and signaling pathways involved in cell migration and invasion [, ].
  • Suppression of glycolysis: Evidence suggests that AT-II can inhibit glycolysis in cancer cells, a metabolic pathway often upregulated in tumor cells []. This effect may involve the regulation of key glycolytic enzymes and signaling pathways.
  • Modulation of macrophage polarization: AT-II has been shown to inhibit the polarization of macrophages into the M2-like phenotype, which plays a role in promoting tumor growth and metastasis [].

Q2: Which signaling pathways are implicated in the biological activities of AT-II?

A2: Several signaling pathways have been linked to the effects of AT-II, including:

  • NF-κB pathway: AT-II has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation and immune responses [, ].
  • JAK2/STAT3 pathway: Research suggests that AT-II can influence the JAK2/STAT3 pathway, which is involved in cell growth, differentiation, and survival [, ].
  • ERK pathway: AT-II has been reported to affect the ERK signaling pathway, implicated in cell proliferation, survival, and differentiation [, ].
  • AMPK/PPARα/SREBP-1C pathway: Studies indicate that AT-II may regulate lipid metabolism through the AMPK/PPARα/SREBP-1C pathway [].

Q3: What is the role of PADI3 in the anti-cancer activity of AT-II?

A: Peptidyl arginine deiminase 3 (PADI3) has been identified as a potential target of AT-II in endometrial cancer cells []. AT-II was found to downregulate PADI3 expression, and this downregulation was associated with the suppression of glycolysis and induction of apoptosis.

Q4: Does AT-II interact with any receptors?

A4: While the precise binding targets of AT-II are not fully elucidated, molecular docking studies suggest potential interactions with:

  • TLR4/MD-2 receptor complex: AT-II was predicted to bind to the TLR4/MD-2 complex, which is involved in innate immunity and inflammation [].
  • EGFR: Molecular docking analysis indicated a potential interaction between AT-II and EGFR, a receptor tyrosine kinase involved in cell growth and proliferation [].

Q5: What is the molecular formula and weight of AT-II?

A5: The molecular formula of AT-II is C15H20O3, and its molecular weight is 248.32 g/mol.

Q6: What spectroscopic data are available for AT-II?

A6: The structural elucidation of AT-II has been accomplished using various spectroscopic techniques, primarily:

    Q7: Are there any established formulation strategies for AT-II?

    A7: Specific formulation strategies for AT-II have not been extensively reported in the provided research.

    Q8: What analytical methods are commonly employed for the characterization and quantification of AT-II?

    A8: Various analytical techniques are used for AT-II analysis, including:

    • High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or diode-array detection (DAD) is frequently used for the separation and quantification of AT-II in plant materials and biological samples [, , , , , , , ].
    • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed for the identification and quantification of volatile compounds, including AT-II, in plant extracts [, ].
    • Ultra-Performance Liquid Chromatography (UPLC): UPLC, a high-resolution separation technique, coupled with MS/MS detection offers enhanced sensitivity and selectivity for AT-II analysis [, , , , ].

    Q9: What in vitro models have been used to study the biological activity of AT-II?

    A9: Various cancer cell lines have been employed to investigate the anti-cancer effects of AT-II in vitro, including:

    • Gastric carcinoma cell lines: HGC-27 and AGS []
    • Prostate cancer cell lines: DU145 and LNCaP []
    • Breast cancer cell lines: MDA-MB231 and MCF-7 []
    • Endometrial cancer cell lines: RL95-2 and AN3CA []
    • Melanoma cell lines: B16 and A375 []

    Q10: What in vivo models have been used to evaluate the therapeutic potential of AT-II?

    A10: The following in vivo models have been utilized to assess the effects of AT-II:

    • Mouse xenograft models: Studies have employed xenograft models to investigate the anti-tumor activity of AT-II in lung cancer [] and melanoma [].
    • Spontaneous hypertension rat (SHR) model: AT-II was investigated in SHR models to assess its potential in treating myocardial fibrosis and oxidative stress [].

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。